molecular formula C15H19N3OS2 B2744477 N-(3-Cyanothiolan-3-YL)-2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1436244-46-0

N-(3-Cyanothiolan-3-YL)-2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2744477
CAS No.: 1436244-46-0
M. Wt: 321.46
InChI Key: KNKJNAUCWGGTCR-UHFFFAOYSA-N
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Description

N-(3-Cyanothiolan-3-YL)-2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a cyclopentyl group, and a cyanothiolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyanothiolan-3-YL)-2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Grignard reaction, where cyclopentyl magnesium bromide reacts with a suitable electrophile.

    Attachment of the Cyanothiolan Moiety: The cyanothiolan group is typically introduced through a nucleophilic substitution reaction, where a thiol reacts with a cyanohalide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyanothiolan-3-YL)-2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of nitrile groups to amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3-Cyanothiolan-3-YL)-2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Cyanothiolan-3-YL)-2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazole ring and cyanothiolan moiety are key structural features that enable it to bind to these targets, potentially inhibiting or activating specific biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Cyanothiolan-3-YL)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide
  • N-(3-Cyanothiolan-3-YL)but-2-enamide

Uniqueness

Compared to similar compounds, N-(3-Cyanothiolan-3-YL)-2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of a cyclopentyl group and a thiazole ring. This structural uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS2/c1-10-12(21-14(17-10)11-4-2-3-5-11)13(19)18-15(8-16)6-7-20-9-15/h11H,2-7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKJNAUCWGGTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCCC2)C(=O)NC3(CCSC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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